2-Amino-4-(trifluoromethyl)benzoic acid
Overview
Description
2-Amino-4-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H6F3NO2. It is characterized by the presence of an amino group at the second position and a trifluoromethyl group at the fourth position on a benzoic acid ring. This compound is known for its unique chemical properties and has found applications in various fields of scientific research .
Mechanism of Action
Target of Action
It is known that the compound can interact with various biological systems, potentially influencing the function of cells .
Mode of Action
It is known to act as a proton donor in the reaction between carboxylic acids and amines . This reaction is facilitated by the presence of a base, pyridine, and results in the formation of an amide bond . This is a pivotal step in the synthesis of various pharmaceuticals and organic compounds .
Biochemical Pathways
Its role as a proton donor in the reaction between carboxylic acids and amines suggests that it may influence pathways involving these compounds .
Result of Action
Its role in the formation of amide bonds suggests that it may influence the structure and function of proteins and other macromolecules .
Action Environment
It is known that the compound is a solid that readily dissolves in water, ethanol, and other polar solvents , suggesting that its action may be influenced by the solvent environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-4-(trifluoromethyl)benzoic acid can be synthesized through several methods. One common method involves the reaction of 2-amino-4-nitrobenzoic acid with trifluoromethanol under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the compound’s identity and quality .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Amino-4-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 3-Amino-4-(trifluoromethyl)benzoic acid
- 2-Hydroxy-4-(trifluoromethyl)benzoic acid
- 2-Amino-4-(methylsulfonyl)benzoic acid
Comparison: 2-Amino-4-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the amino and trifluoromethyl groups on the benzoic acid ring. This configuration imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the trifluoromethyl group enhances the compound’s electron-withdrawing ability, which can influence its reactivity in various chemical reactions .
Properties
IUPAC Name |
2-amino-4-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)4-1-2-5(7(13)14)6(12)3-4/h1-3H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTLZJODEOHALT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30193191 | |
Record name | 4-(Trifluoromethyl)anthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30193191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402-13-1 | |
Record name | 2-Amino-4-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=402-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Trifluoromethyl)anthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Trifluoromethyl)anthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30193191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trifluoromethyl)anthranilic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.308 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Amino-4-(trifluoromethyl)benzoic acid in the analysis of Teriflunomide?
A1: this compound serves as an internal standard in the HPLC-MS/MS method developed for analyzing Teriflunomide and its metabolite in human plasma and urine []. Internal standards are crucial for accurate quantification in analytical chemistry as they help correct for variations during sample preparation and analysis.
Q2: Could you elaborate on the analytical technique mentioned in the paper and its advantages for this specific analysis?
A2: The research utilized a technique called High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) []. This method is highly sensitive and specific, making it ideal for quantifying drugs and metabolites in complex biological samples like plasma and urine. The use of tandem mass spectrometry allows for the selection and detection of specific ion transitions, minimizing interference from other components in the sample and ensuring accurate measurement of Teriflunomide and its metabolite.
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